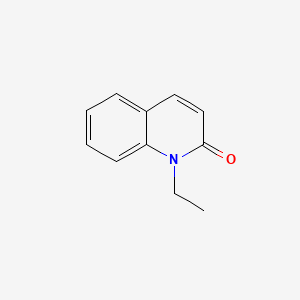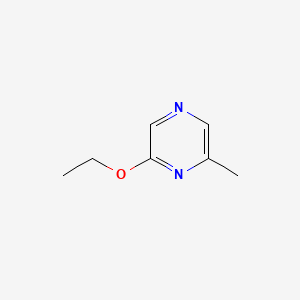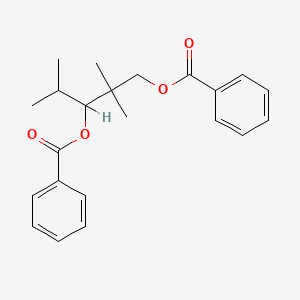
Bis(2-ethylbutyl) phthalate
概要
説明
Bis(2-ethylbutyl) phthalate is an organic compound with the molecular formula C20H30O4 and a molecular weight of 334.45 . It is also known by other names such as Phthalic Acid Bis (2-ethylbutyl) Ester, Di (2-ethylbutyl) Phthalate, and NSC 15317 .
Synthesis Analysis
The synthesis of bis(2-ethylhexyl) phthalate has been studied extensively. One method involves the use of phthalic anhydride and 2-ethylhexanol in the presence of a catalyst like methane sulfonic acid . The first step, the formation of mono (2-ethylhexyl) phthalate, is very fast and irreversible. The second step, the esterification of monoester with 2-ethylhexanol, is relatively slow and needs a catalyst .Molecular Structure Analysis
Bis(2-ethylbutyl) phthalate contains a total of 54 bonds; 24 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) .Chemical Reactions Analysis
Bis(2-ethylhexyl) phthalate, usually abbreviated DEHP, was first used as vacuum pump oil and has since become the most widely used plasticizer for poly(vinyl chloride) (PVC) and other plastics .Physical And Chemical Properties Analysis
Bis(2-ethylbutyl) phthalate is a neat compound with a molecular weight of 334.45 . It has a density of 1.0±0.1 g/cm3, a boiling point of 384.9±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Environmental Presence and Analysis
Bis(2-ethylbutyl) phthalate, used extensively as a plasticizer, is ubiquitous in the environment and found in various matrices. A study developed a method for determining 17 phthalate esters in house dust, highlighting its widespread environmental presence (Kubwabo et al., 2013).
Health and Environmental Impact
The health and environmental impacts of Bis(2-ethylbutyl) phthalate have been extensively studied. For instance, research on Drosophila melanogaster revealed that exposure to DEHP (a common phthalate) affected the body weight of offspring, indicating its role as an endocrine disruptor and potential obesogen (Chen et al., 2019). Another study showed that DEHP exposure impaired mouse oocyte maturation and fertilization, linking it to reproductive diseases (Lu et al., 2019).
Food Packaging and Exposure
In food packaging, Bis(2-ethylbutyl) phthalate has been associated with endocrine disruption. A dietary intervention study found significant reductions in urinary levels of phthalate metabolites, including DEHP, when participants consumed fresh foods with limited packaging (Rudel et al., 2011).
Pollution and Soil Contamination
Bis(2-ethylbutyl) phthalate is also a priority pollutant due to its widespread use in plastics. Its presence in almost all solid wastes necessitates the development of rapid and reproducible analytical procedures for monitoring its concentration in contaminated soil (Ma & Frederick, 1996).
Water Contamination and Analysis
A method for the simultaneous determination of phthalates, including bis(2-ethylhexyl) phthalate, and bisphenol A in water samples was developed, demonstrating the concern for these compounds in drinking water and non-potable waters (Notardonato et al., 2019).
Wastewater Treatment and Environmental Risk
Phthalates in municipal wastewater treatment plants and landfill leachates pose significant environmental risks. A study found high concentrations of DEHP in treated wastewater and groundwater under municipal solid waste landfills, indicating the need for effective removal strategies in wastewater treatment processes (Kotowska et al., 2020).
Detection and Monitoring Techniques
Advancements in detection techniques, like a SERS aptasensor for sensitive and selective detection of bis(2-ethylhexyl)phthalate, have been developed. This highlights the ongoing research efforts to monitor and control the presence of such phthalates in the environment and consumer products (Tu et al., 2019).
作用機序
Target of Action
Bis(2-ethylbutyl) phthalate, also known as DEHP, is a ubiquitous environmental contaminant . It primarily targets multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Mode of Action
DEHP interacts with its targets through non-genotoxic mechanisms . It induces cancer in rodents through these mechanisms . The exact mechanism of action of dehp and its relevance in humans remain unclear .
Biochemical Pathways
DEHP affects several pathways associated with its metabolism, tissue-specific functions related to systemic metabolism, and basal cellular signaling with pleiotropic outcomes . Among these signaling pathways, modulation of cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β, can be highlighted .
Pharmacokinetics
It is known that dehp can be analyzed using a reverse phase (rp) hplc method .
Result of Action
The molecular and cellular effects of DEHP’s action are complex and varied. In rodents, DEHP has been shown to induce cancer .
Action Environment
DEHP is a major component of blood bank bags and surgical tubing, among other products . It is found everywhere in the environment of civilization, where it is in frequent contact with every person . The toxic potential of the compound has become a major concern due to its widespread use and presence . Environmental factors, such as the presence of DEHP in various consumer products and medical devices, can influence its action, efficacy, and stability .
Safety and Hazards
将来の方向性
Recently, relatively high levels of DEHP have been found in foods, especially foods high in oils and fats . The U.S. Food and Drug Administration now restricts its use in packaging materials to water-based foods . The European Commission has banned the use of DEHP and other phthalates in PVC toys . These regulations suggest a need for alternative plasticizers in the future.
特性
IUPAC Name |
bis(2-ethylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-15(6-2)13-23-19(21)17-11-9-10-12-18(17)20(22)24-14-16(7-3)8-4/h9-12,15-16H,5-8,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXJHZMTDAMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223269 | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethylbutyl) phthalate | |
CAS RN |
7299-89-0 | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylbutyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-ETHYLBUTYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q298IR7BMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



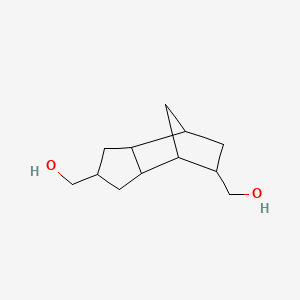
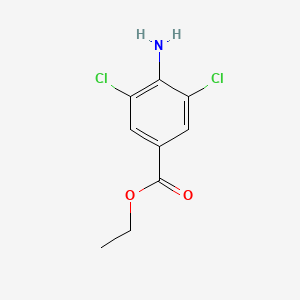

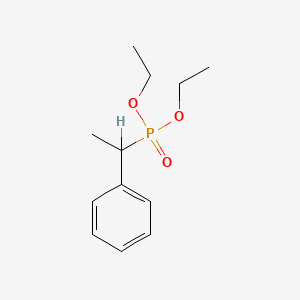
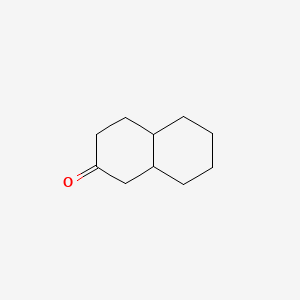



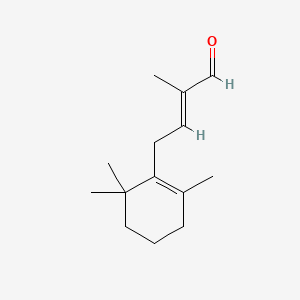
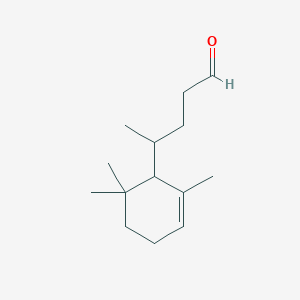
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
